molecular formula C10H8N2O B15071573 6-Methylquinoxaline-2-carbaldehyde

6-Methylquinoxaline-2-carbaldehyde

Cat. No.: B15071573
M. Wt: 172.18 g/mol
InChI Key: ZRWDXVSKJWFATI-UHFFFAOYSA-N
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Description

6-Methylquinoxaline-2-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₈N₂O. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. This compound is of significant interest due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylquinoxaline-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 6-methyl-2-oxo-2H-quinoxaline-3-carbaldehyde under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid, and it is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methylquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylquinoxaline-2-carbaldehyde has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has shown its potential in the development of new pharmaceuticals targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-methylquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA through intercalation, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, it can inhibit certain enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

6-methylquinoxaline-2-carbaldehyde

InChI

InChI=1S/C10H8N2O/c1-7-2-3-9-10(4-7)11-5-8(6-13)12-9/h2-6H,1H3

InChI Key

ZRWDXVSKJWFATI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)C=O

Origin of Product

United States

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